Methyl 4-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}oxy)benzoate
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Overview
Description
Methyl 4-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}oxy)benzoate is a complex organic compound with a molecular formula of C14H15N5O4S. This compound is notable for its unique structure, which includes a triazine ring, a sulfanyl group, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}oxy)benzoate typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and reagents such as sodium bicarbonate and brine for washing the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of automated reactors and purification techniques like chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazine ring or the benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the triazine ring or benzoate ester.
Scientific Research Applications
Methyl 4-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}oxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: While not widely used in industrial applications, its unique chemical properties could be explored for specialized uses in materials science and chemical engineering
Mechanism of Action
The mechanism by which Methyl 4-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}oxy)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazine ring and sulfanyl group. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thioacetate: Shares the triazine and sulfanyl groups but lacks the benzoate ester.
Methyl 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-2-butenoate: Similar structure with a butenoate ester instead of a benzoate ester
Uniqueness
Methyl 4-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}oxy)benzoate is unique due to the combination of its triazine ring, sulfanyl group, and benzoate ester. This combination imparts distinct chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C14H13N3O5S |
---|---|
Molecular Weight |
335.34 g/mol |
IUPAC Name |
methyl 4-[2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]oxybenzoate |
InChI |
InChI=1S/C14H13N3O5S/c1-8-12(19)15-14(17-16-8)23-7-11(18)22-10-5-3-9(4-6-10)13(20)21-2/h3-6H,7H2,1-2H3,(H,15,17,19) |
InChI Key |
JTNUYZNJEGLKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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